(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid
CAS No.: 326013-94-9
Cat. No.: VC7721232
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326013-94-9 |
|---|---|
| Molecular Formula | C16H16BrN3O2S |
| Molecular Weight | 394.29 |
| IUPAC Name | 1-[(4-bromobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23) |
| Standard InChI Key | NHNQKBSZVZWLFT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a hydrazinecarbimidothioic acid backbone substituted with a 4-bromobenzoyl group at position 2 and a 4-ethoxyphenyl group at the N-terminus (Figure 1). The (Z) configuration indicates spatial arrangement around the C=N bond, critical for its stereochemical stability .
Molecular Formula:
Molecular Weight: 409.28 g/mol .
Table 1: Key Structural Descriptors
Stereochemical Considerations
The (Z) isomerism arises from restricted rotation around the C=N bond, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and adjacent NH groups . This configuration influences solubility and reactivity, as demonstrated in related thiosemicarbazones .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Formation of 4-bromobenzoyl hydrazine: Condensation of 4-bromobenzoic acid hydrazide with thiourea derivatives under acidic conditions .
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N-substitution: Coupling with 4-ethoxyphenyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C .
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(Z)-Isomer isolation: Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, EtOH, reflux, 6h | 78 | 95% |
| 2 | 4-Ethoxyphenyl isothiocyanate, THF, 0°C | 65 | 92% |
| 3 | Column chromatography | 88 (Z) | 99% |
Continuous Flow Synthesis
Recent advances in continuous flow chemistry have improved scalability, reducing reaction times from 12h to 2h with 15% higher yields compared to batch methods .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition above 300°C. The ethoxy group enhances thermal stability compared to non-alkoxy analogs.
Solubility and Partitioning
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logP: 3.45 (Crippen method) , indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Characterization
NMR Spectroscopy
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1H NMR (400 MHz, DMSO-d6):
-
13C NMR:
Infrared Spectroscopy
Strong absorptions at:
Biological Activities and Applications
Antimicrobial Efficacy
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 12.5 | Analog data |
| E. coli | 50 | Analog data |
Anticancer Activity
Preliminary MTT assays against MCF-7 cells revealed 48% inhibition at 50 μM, likely via thioredoxin reductase inhibition .
Future Research Directions
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